5-Bromoindolo[3,2,1-jk]carbazole
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Overview
Description
5-Bromoindolo[3,2,1-jk]carbazole is a complex organic compound with the molecular formula C18H10BrN. It is a derivative of indolocarbazole, characterized by the presence of a bromine atom at the 5th position of the indolo[3,2,1-jk]carbazole structure. This compound is known for its unique electronic properties and has found applications in various fields, including organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoindolo[3,2,1-jk]carbazole typically involves the bromination of indolo[3,2,1-jk]carbazole. One common method is to dissolve indolo[3,2,1-jk]carbazole in chloroform and add N-bromosuccinimide (NBS) in portions while maintaining the reaction mixture at room temperature overnight . This reaction results in the selective bromination at the 5th position of the indolo[3,2,1-jk]carbazole.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to obtain the desired quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromoindolo[3,2,1-jk]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
5-Bromoindolo[3,2,1-jk]carbazole has a wide range of applications in scientific research:
Organic Electronics: It is used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Photovoltaics: The compound is employed in the development of photovoltaic materials for solar cells.
Fluorescent Probes: It serves as a fluorescent probe in biological imaging and diagnostics.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromoindolo[3,2,1-jk]carbazole is primarily related to its electronic properties. The compound can act as an electron donor or acceptor, depending on the specific application. In OLEDs, for example, it facilitates the transfer of electrons and holes, leading to efficient light emission. The molecular targets and pathways involved vary based on the specific application and the nature of the interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Indolo[3,2,1-jk]carbazole: The parent compound without the bromine substitution.
6-Bromoindolo[3,2,1-jk]carbazole: A similar compound with bromine at the 6th position.
Indolo[3,2,1-jk]carbazole-based Polymers: Polymers derived from indolo[3,2,1-jk]carbazole for various applications.
Uniqueness
5-Bromoindolo[3,2,1-jk]carbazole is unique due to the specific positioning of the bromine atom, which significantly influences its electronic properties and reactivity. This makes it particularly valuable in the design of advanced materials for electronic and photonic applications .
Properties
Molecular Formula |
C18H10BrN |
---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
5-bromo-1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2(7),3,5,8,10,12(19),13,15,17-nonaene |
InChI |
InChI=1S/C18H10BrN/c19-11-8-9-17-15(10-11)14-6-3-5-13-12-4-1-2-7-16(12)20(17)18(13)14/h1-10H |
InChI Key |
ZJIQJDUUTGPNKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4N2C5=C(C4=CC=C3)C=C(C=C5)Br |
Origin of Product |
United States |
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